molecular formula C8H13O4- B14176647 2-Methyl-4-oxo-4-propoxybutanoate CAS No. 917910-85-1

2-Methyl-4-oxo-4-propoxybutanoate

Cat. No.: B14176647
CAS No.: 917910-85-1
M. Wt: 173.19 g/mol
InChI Key: LVHMGUUYDATGPK-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-4-oxo-4-propoxybutanoate is an organic compound with the molecular formula C8H14O4 It is characterized by the presence of a carbonyl group (C=O) and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-oxo-4-propoxybutanoate can be achieved through several methods. One common approach involves the reaction of 2-methyl-4-oxobutanoic acid with propanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction typically occurs under reflux conditions, allowing the esterification process to proceed efficiently.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of advanced catalytic systems and controlled reaction environments ensures high purity and consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-oxo-4-propoxybutanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions using agents like sodium borohydride can convert the carbonyl group to a hydroxyl group, forming alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles such as amines or alcohols replace the propoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in an alcoholic solvent.

    Substitution: Amines or alcohols in the presence of a base catalyst.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Amides or new esters, depending on the nucleophile used.

Scientific Research Applications

2-Methyl-4-oxo-4-propoxybutanoate has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is used in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Medicine: It is investigated for its potential as a precursor in the synthesis of pharmaceutical agents.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Methyl-4-oxo-4-propoxybutanoate involves its interaction with specific molecular targets. For instance, in oxidation reactions, the carbonyl group undergoes nucleophilic attack by oxidizing agents, leading to the formation of intermediate species that eventually yield carboxylic acids. The ester group can also participate in nucleophilic substitution reactions, where the leaving group is replaced by a nucleophile.

Comparison with Similar Compounds

Similar Compounds

    4-Oxo-4-phenylbutanoate: Similar in structure but with a phenyl group instead of a propoxy group.

    2-Methyl-4-oxobutanoic acid: Lacks the ester group, making it less reactive in certain substitution reactions.

    2-Methyl-4-propyloctane: Different functional groups, leading to distinct chemical properties.

Uniqueness

2-Methyl-4-oxo-4-propoxybutanoate is unique due to its combination of a carbonyl group and an ester functional group, which allows it to participate in a wide range of chemical reactions. This versatility makes it valuable in various research and industrial applications.

Properties

CAS No.

917910-85-1

Molecular Formula

C8H13O4-

Molecular Weight

173.19 g/mol

IUPAC Name

2-methyl-4-oxo-4-propoxybutanoate

InChI

InChI=1S/C8H14O4/c1-3-4-12-7(9)5-6(2)8(10)11/h6H,3-5H2,1-2H3,(H,10,11)/p-1

InChI Key

LVHMGUUYDATGPK-UHFFFAOYSA-M

Canonical SMILES

CCCOC(=O)CC(C)C(=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.